di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
DI(TERT-BUTYL) 4-[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes tert-butyl groups, ethoxyphenyl, and pyrazolyl moieties, contributing to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of DI(TERT-BUTYL) 4-[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of aryl hydrazides with 3,5-di-tert-butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like di-tert-butyl peroxide, which acts as a radical initiator.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or pyrazolyl rings, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include di-tert-butyl peroxide, phosphorus oxychloride, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DI(TERT-BUTYL) 4-[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 4-[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with molecular targets through its reactive functional groups. The tert-butyl groups provide steric hindrance, while the pyrazolyl and phenyl rings participate in various chemical interactions. These interactions can influence pathways related to oxidative stress, inflammation, and other biological processes .
Comparison with Similar Compounds
Similar compounds include:
4,4’-Di-tert-butylbiphenyl: Used in similar applications as a ligand and in polymer production.
2,6-Di-tert-butylphenol derivatives: Known for their antioxidant properties and biological activities.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Employed as an active pharmaceutical intermediate.
Properties
Molecular Formula |
C34H41N3O5 |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
ditert-butyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H41N3O5/c1-10-40-25-18-16-23(17-19-25)30-26(20-37(36-30)24-14-12-11-13-15-24)29-27(31(38)41-33(4,5)6)21(2)35-22(3)28(29)32(39)42-34(7,8)9/h11-20,29,35H,10H2,1-9H3 |
InChI Key |
KMHOTVLNXQEYEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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